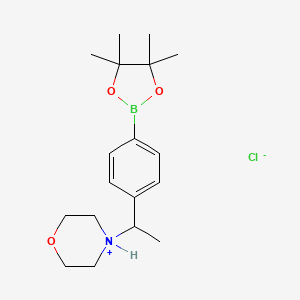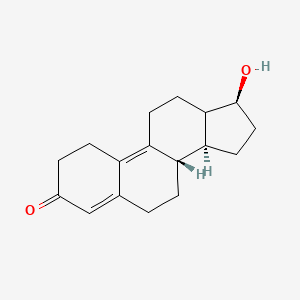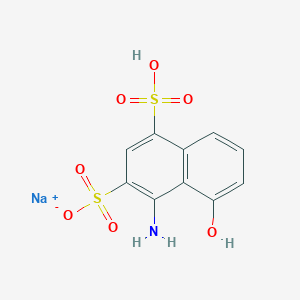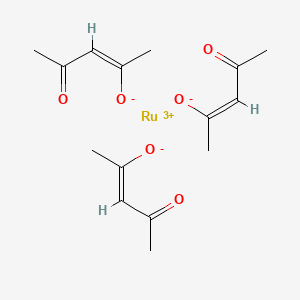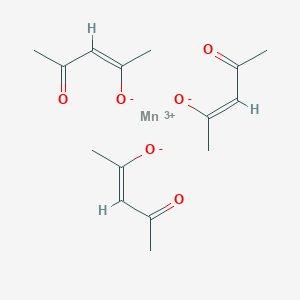
Manganese(III) 2,4-pentanedionate
Vue d'ensemble
Description
Manganese(III) 2,4-pentanedionate: , also known as manganese(III) acetylacetonate, is a coordination compound with the chemical formula ( \text{Mn(C}_5\text{H}_7\text{O}_2\text{)}_3 ). This compound is a dark red solid that is soluble in organic solvents. It is widely used in various fields, including chemistry, biology, and industry, due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese(III) 2,4-pentanedionate can be synthesized through the reaction of manganese(III) salts with acetylacetone. One common method involves the hydrolysis of potassium permanganate (( \text{KMnO}_4 )) followed by reaction with acetylacetone under rapid stirring or ultrasonication. The reaction typically occurs at a molar ratio of 7:1 (acetylacetone to potassium permanganate) and at a temperature of 75°C for about 60 minutes .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Manganese(III) 2,4-pentanedionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (( \text{H}_2\text{O}_2 )).
Substitution: The ligand exchange reactions can occur with other β-diketones or similar ligands under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with glyoxylate anion results in manganese(II) complexes, while oxidation can lead to higher oxidation state manganese species.
Applications De Recherche Scientifique
Chemistry: Manganese(III) 2,4-pentanedionate is used as a catalyst in various organic reactions, including oxidation and polymerization processes. It is also employed in the synthesis of other coordination compounds and as a precursor for the preparation of manganese oxide nanoparticles .
Biology and Medicine: In biological research, this compound is studied for its potential role in enzyme mimetics and as a model for metalloenzymes. It has also been investigated for its antioxidant properties and potential therapeutic applications.
Industry: Industrially, this compound is used as a drying agent in paints and coatings. It is also a precursor in the production of vitamin E and other fine chemicals .
Mécanisme D'action
The mechanism of action of manganese(III) 2,4-pentanedionate involves its ability to undergo redox reactions and coordinate with various ligands. The compound can facilitate electron transfer processes, making it an effective catalyst. In biological systems, it can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
- Manganese(II) acetylacetonate
- Iron(III) acetylacetonate
- Cobalt(III) acetylacetonate
- Nickel(II) acetylacetonate
- Vanadium(III) acetylacetonate
Uniqueness: Manganese(III) 2,4-pentanedionate is unique due to its specific oxidation state and coordination environment, which confer distinct reactivity and catalytic properties. Compared to its manganese(II) counterpart, the manganese(III) complex exhibits different redox behavior and stability. Additionally, its ability to form stable complexes with various ligands makes it versatile for different applications.
Propriétés
IUPAC Name |
manganese(3+);(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Mn/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZQBNDRDQEWAN-LNTINUHCSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mn+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mn+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21MnO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14284-89-0 | |
| Record name | Manganese, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese tris(4-oxopent-2-en-2-oate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![lithium;(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B7947004.png)
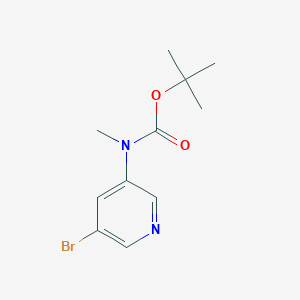
![4-chloro-5H-pyrrolo[2,3-c]pyridine](/img/structure/B7947020.png)
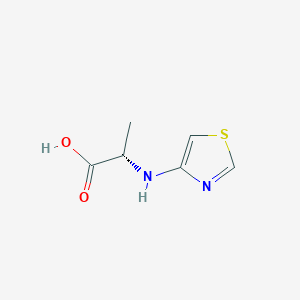
![1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol](/img/structure/B7947024.png)
![1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7947029.png)


![Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate](/img/structure/B7947067.png)
